

Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines

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Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106

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Introduction

Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a critical epigenetic reader and transcriptional co-activator.^{[1][2]} The dysregulation of CBP-mediated transcription is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the target validation of **Y08262** in leukemia cell lines, focusing on its mechanism of action, experimental validation, and relevant signaling pathways. While specific experimental data from the primary publication on **Y08262** was not publicly accessible, this guide consolidates the known biochemical activity of **Y08262** with established methodologies for evaluating CBP/p300 inhibitors in leukemia research.

Quantitative Data

The inhibitory activity of **Y08262** against its direct target, the CBP bromodomain, has been quantified. The half-maximal inhibitory concentration (IC₅₀) from in vitro assays establishes the biochemical potency of the compound.

Table 1: Biochemical Potency of **Y08262**

Target	IC50 (nM)	Assay Type
CBP Bromodomain	73.1	In vitro biochemical assay

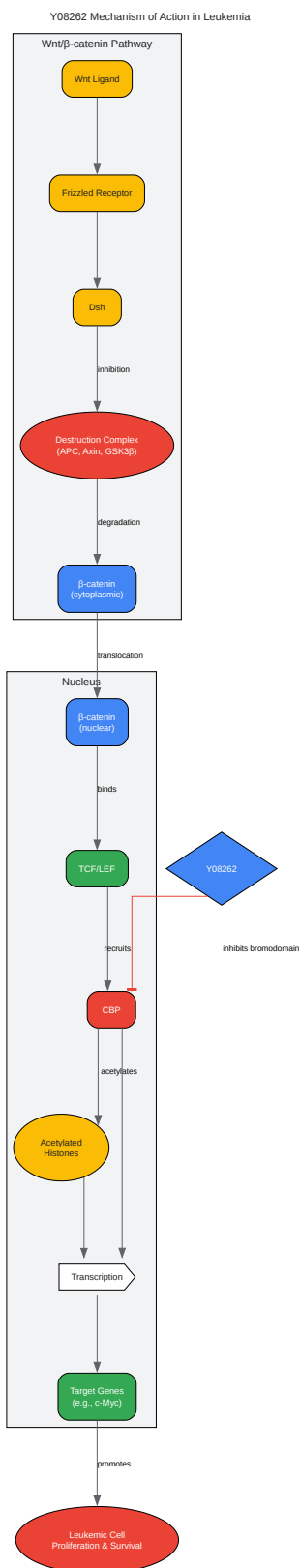
Data sourced from the primary publication abstract.[\[1\]](#)[\[2\]](#)

While the primary publication states that **Y08262** exhibits "potent inhibitory activities in AML cell lines," specific IC50 values for cell viability or proliferation were not available in the public domain at the time of this writing.[\[1\]](#)[\[2\]](#) For context, other selective CBP/p300 bromodomain inhibitors have demonstrated anti-proliferative effects in AML cell lines such as MV4-11 with IC50 values in the micromolar and sub-micromolar range.

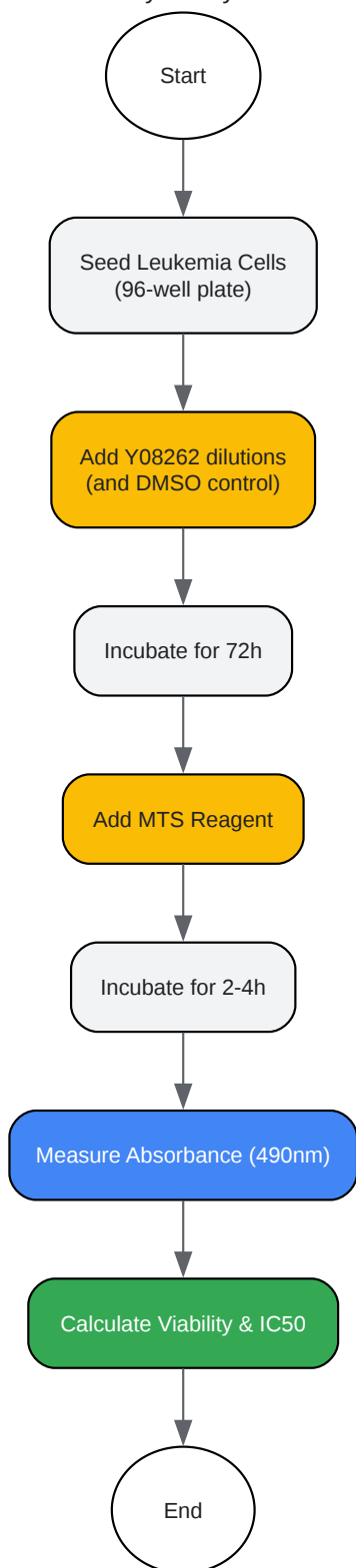
Mechanism of Action and Signaling Pathway

Y08262 functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain. CBP is a crucial co-activator for a multitude of transcription factors, including those involved in the Wnt/ β -catenin signaling pathway. In many leukemias, this pathway is aberrantly activated, leading to the transcription of genes that promote proliferation, survival, and self-renewal of leukemic stem cells.

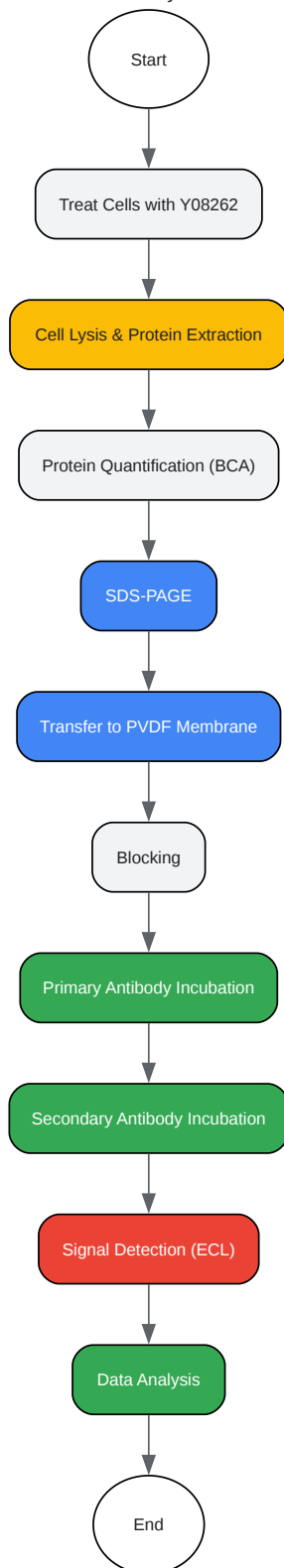
By inhibiting the CBP bromodomain, **Y08262** is hypothesized to disrupt the interaction between CBP and acetylated histone proteins, as well as other acetylated transcription factors. This leads to the downregulation of key oncogenic target genes, such as c-Myc.



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References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Y08262: A Technical Guide to Target Validation in Leukemia Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383106#y08262-target-validation-in-leukemia-cell-lines]

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